molecular formula C7H8N2O3 B1324333 Methyl 6-methoxy-2-pyrazinecarboxylate CAS No. 23813-24-3

Methyl 6-methoxy-2-pyrazinecarboxylate

Cat. No. B1324333
CAS RN: 23813-24-3
M. Wt: 168.15 g/mol
InChI Key: XCRKUEOKCLKUNJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic organic compound that belongs to the pyrazine family. It has a CAS Number of 23813-24-3 and a molecular weight of 168.15 . The compound is usually used as a flavoring agent in the food and beverage industry, and as a fragrance in the cosmetic industry.


Molecular Structure Analysis

The linear formula of Methyl 6-methoxy-2-pyrazinecarboxylate is C7H8N2O3 . The InChI code is 1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 6-methoxy-2-pyrazinecarboxylate is a solid substance . It should be stored in a sealed, dry environment at a temperature between 2-8°C . .

Scientific Research Applications

Synthesis of Novel Analogues and Derivatives

Methyl 6-methoxy-2-pyrazinecarboxylate has been utilized in the synthesis of various novel chemical compounds. For instance, it was used in producing a new guanine analogue, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. This compound did not exhibit the potent antiviral activity shown by similar analogues, demonstrating its unique chemical behavior (Ehler, Robins, & Meyer, 1977). Additionally, methyl 6-methoxy-2-pyrazinecarboxylate has been a precursor in the synthesis of various other pyrazine derivatives, contributing to advancements in heterocyclic chemistry (Gobis, Foks, Zuralska, & Kędzia, 2006).

Photophysical and Optical Applications

In photophysics, methyl 6-methoxy-2-pyrazinecarboxylate-related compounds have been investigated for their unique optical absorption and emission properties. A study on push–pull pyrazine fluorophores, which include derivatives of methyl 6-methoxy-2-pyrazinecarboxylate, highlighted their potential in applications requiring strong emission solvatochromism. These compounds undergo intramolecular charge transfer, making them suitable for use in advanced optical materials and sensors (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Antimicrobial and Antitumor Applications

Certain derivatives of methyl 6-methoxy-2-pyrazinecarboxylate have shown promising antimicrobial and antitumor activities. For example, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates exhibited significant antitumoral potential in various human tumor cell lines. They also demonstrated low toxicity in non-tumor cell lines, suggesting their potential in targeted cancer therapies (Rodrigues et al., 2021).

Analytical Chemistry and Wine Analysis

In the field of analytical chemistry, particularly in the analysis of wines, derivatives of methyl 6-methoxy-2-pyrazinecarboxylate have been used. For example, methoxypyrazines, closely related to methyl 6-methoxy-2-pyrazinecarboxylate, were quantified in various red wines. This study highlighted the significance of these compounds in contributing to wine flavor, demonstrating their importance in food and beverage analysis (Allen, Lacey, & Boyd, 1994).

Development of Green Chemistry Methods

The compound has also been involved in green chemistry developments. A study reported the synthesis of pyranopyrazoles using isonicotinic acid, a compound related to methyl 6-methoxy-2-pyrazinecarboxylate, as a dual and biological organocatalyst. This method, employing solvent-free conditions, underscores the role of such compounds in environmentally friendly chemical synthesis processes (Zolfigol et al., 2013).

Safety And Hazards

Methyl 6-methoxy-2-pyrazinecarboxylate is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

methyl 6-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-4-8-3-5(9-6)7(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRKUEOKCLKUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632201
Record name Methyl 6-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-2-pyrazinecarboxylate

CAS RN

23813-24-3
Record name Methyl 6-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.42 g (0.003 mol) of 6-hydroxy-pyrazinoic acid suspended in 10 mL of anhydrous methanol was added 4 mL of (0.030 mol) of chlorotrimethylsilane. The resultant mixture was allowed to stir for 48 hours at room temperature during which time the suspension became a solution. It is expected that this procedure may be used to convert 6-hydroxypyrazinoic acid to any 6-alkoxypyrazinoic ester by the use of the appropriate alcohol and, when the alcohol is not a liquid, the use of an inert solvent such as THF. The solvent and excess chlorotrimethylsilane were removed in vacuo by rotary evaporation. The crude product was purified by column chromatography on silica gel with a hexane-ethyl acetate gradient to yield 0.11 g (22%) of methyl 6-methoxypyrazinecarboxylate.
Quantity
0.42 g
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reactant
Reaction Step One
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4 mL
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resultant mixture
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6-alkoxypyrazinoic ester
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alcohol
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alcohol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Uchimaru, S OKADA, A Kosasayama… - Chemical and …, 1971 - jstage.jst.go.jp
… (XII) and methyl 6-methoxy-2-pyrazinecarboxylate … was recrystallized from cyclohexane (active charcoal) and then petroleum ether to yield methyl 6-methoxy-2-pyrazinecarboxylate …
Number of citations: 10 www.jstage.jst.go.jp
K IMAI, M MANo, T SEO, T MATSUNO - … and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
The compounds prepared were tested for anticoccidial activity in chickens against Eimem'a tenella and marked activity was seen with compound 1 and amine salts of 1. The activity of 1 …
Number of citations: 13 www.jstage.jst.go.jp

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